9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Overview
Description
9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one is an organic compound that belongs to the class of benzoxepines Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring This particular compound is characterized by the presence of a propan-2-yl group attached to the ninth position of the benzoxepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a substituted benzaldehyde with a suitable ketone in the presence of a base can lead to the formation of the benzoxepine ring system. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzoxepine ring can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Benzoxepine Derivatives: Compounds with similar benzoxepine structures but different substituents.
Benzofuran Derivatives: Compounds with a benzene ring fused to a furan ring, exhibiting similar chemical properties.
Benzopyran Derivatives: Compounds with a benzene ring fused to a pyran ring, also showing similar reactivity.
Uniqueness
9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that distinguish it from other benzoxepine derivatives and related compounds.
Properties
IUPAC Name |
9-propan-2-yl-3,4-dihydro-2H-1-benzoxepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)10-5-3-6-11-12(14)7-4-8-15-13(10)11/h3,5-6,9H,4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUHRNUKLNWYTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1OCCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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